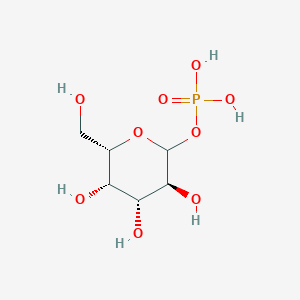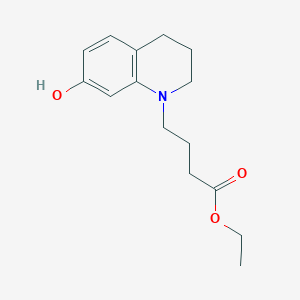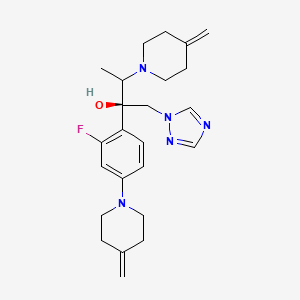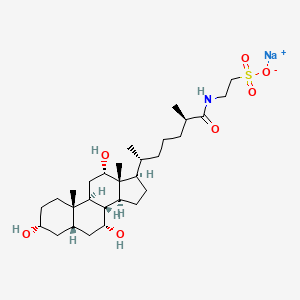
OxcarbazepineO-Propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
OxcarbazepineO-Propan-1-one is a compound that belongs to the class of dibenzazepine carboxamide derivatives. It is structurally related to carbamazepine and is primarily used as an anticonvulsant for the treatment of epilepsy. This compound is known for its ability to stabilize hyper-excited neural membranes, inhibit repetitive neuronal firing, and decrease the propagation of synaptic impulses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
OxcarbazepineO-Propan-1-one can be synthesized through various synthetic routes. One common method involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with oxcarbazepine to form a red-colored charge-transfer complex . This reaction is typically carried out in methanol as a solvent.
Industrial Production Methods
In industrial settings, oxcarbazepine is produced through a series of chemical reactions that involve the oxidation of carbamazepine to form oxcarbazepine. The process is optimized to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
OxcarbazepineO-Propan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert oxcarbazepine to its active metabolite, 10-monohydroxy derivative.
Substitution: Substitution reactions can occur at different positions on the dibenzazepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include the active metabolite 10-monohydroxy derivative and other minor metabolites that are excreted from the body .
Aplicaciones Científicas De Investigación
OxcarbazepineO-Propan-1-one has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the reactivity of dibenzazepine derivatives.
Biology: Investigated for its effects on neural membranes and synaptic transmission.
Medicine: Primarily used as an anticonvulsant for the treatment of epilepsy and bipolar disorder.
Industry: Used in the formulation of fast-dissolving tablets for improved patient compliance.
Mecanismo De Acción
The mechanism of action of oxcarbazepineO-Propan-1-one involves the blockade of voltage-gated sodium channels. This action stabilizes hyper-excited neural membranes, suppresses repetitive neuronal firing, and diminishes the propagation of synaptic impulses. The compound and its active metabolite, 10-monohydroxy derivative, also increase potassium conductance and modulate the activity of high-voltage activated calcium channels .
Comparación Con Compuestos Similares
Similar Compounds
Carbamazepine: A structurally related compound used for similar therapeutic purposes.
Eslicarbazepine Acetate: Another dibenzazepine derivative with similar anticonvulsant properties.
Uniqueness
OxcarbazepineO-Propan-1-one is unique in its favorable side-effect profile compared to carbamazepine. It does not generate an epoxide metabolite, which reduces the risk of liver toxicity and other adverse effects associated with carbamazepine .
Conclusion
This compound is a versatile compound with significant applications in medicine, chemistry, and industry. Its unique chemical properties and mechanism of action make it an important compound for the treatment of epilepsy and other neurological disorders.
Propiedades
Fórmula molecular |
C18H18N2O3 |
|---|---|
Peso molecular |
310.3 g/mol |
Nombre IUPAC |
(11-carbamoyl-5,6-dihydrobenzo[b][1]benzazepin-5-yl) propanoate |
InChI |
InChI=1S/C18H18N2O3/c1-2-17(21)23-16-11-12-7-3-5-9-14(12)20(18(19)22)15-10-6-4-8-13(15)16/h3-10,16H,2,11H2,1H3,(H2,19,22) |
Clave InChI |
MVHCKKAUGRRLIN-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OC1CC2=CC=CC=C2N(C3=CC=CC=C13)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,2'-Iminobis[N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide]](/img/structure/B13433913.png)


![n-Hydroxy-2-[4-(4-phenoxy-benzenesulfonyl)-tetrahydro-pyran-4-yl]-acetamide](/img/structure/B13433922.png)

![(2S)-2-amino-3-[3-[5-[(2R)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]-4-hydroxyphenyl]propanoic acid](/img/structure/B13433942.png)






![N-(4-Hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)pivalamide](/img/structure/B13434002.png)
